2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory and analgesic activities .
Mode of Action
It is known that similar compounds interact with their targets to exert anti-inflammatory and analgesic effects .
Biochemical Pathways
Similar compounds have been found to influence pathways related to inflammation and pain sensation .
Pharmacokinetics
Similar compounds have been found to exhibit moderate growth inhibitory activities .
Action Environment
Similar compounds have been found to exhibit their effects under various environmental conditions .
Preparation Methods
The synthesis of 2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Alkyne Addition: The prop-2-ynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the benzothiazole derivative with an appropriate amine or amide under dehydrating conditions.
Chemical Reactions Analysis
2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms to form new derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.
Comparison with Similar Compounds
2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with diverse biological activities.
6-fluorobenzothiazole:
3-prop-2-ynylbenzothiazole: A benzothiazole derivative with an alkyne group, similar to the compound of interest.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2OS/c1-2-9-21-14-8-7-11(18)10-15(14)23-17(21)20-16(22)12-5-3-4-6-13(12)19/h1,3-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHLOKLCSVSYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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